ethyl 4-[1-(2-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonyl]piperazine-1-carboxylate
Description
Ethyl 4-[1-(2-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonyl]piperazine-1-carboxylate is a heterocyclic organic compound featuring:
- A pyrazole core substituted at position 1 with a 2-fluorophenyl group and at position 5 with a pyrrole ring.
- A piperazine ring linked via a carbonyl group to the pyrazole.
- An ethyl carboxylate group at the piperazine nitrogen.
Properties
IUPAC Name |
ethyl 4-[1-(2-fluorophenyl)-5-pyrrol-1-ylpyrazole-4-carbonyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN5O3/c1-2-30-21(29)26-13-11-25(12-14-26)20(28)16-15-23-27(18-8-4-3-7-17(18)22)19(16)24-9-5-6-10-24/h3-10,15H,2,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSISPSRVXLLXPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=C(N(N=C2)C3=CC=CC=C3F)N4C=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[1-(2-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonyl]piperazine-1-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the core pyrazole structure, followed by the introduction of the fluorophenyl group and the pyrrole ring. The final steps involve the attachment of the piperazine ring and the esterification to form the ethyl ester.
Preparation of Pyrazole Core: The pyrazole core can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Formation of Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Attachment of Piperazine Ring: The piperazine ring can be attached through a nucleophilic substitution reaction with a suitable leaving group.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[1-(2-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonyl]piperazine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing functional groups or to convert double bonds to single bonds.
Substitution: Both nucleophilic and electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for nucleophilic substitution include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu), while electrophilic substitution can be facilitated by reagents such as sulfuric acid (H2SO4) and nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes. Substitution reactions can introduce a wide variety of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a model compound for studying reaction mechanisms and kinetics.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development. Its interactions with biological targets can be studied to identify potential therapeutic effects.
Medicine: The compound may have potential as a pharmaceutical agent, with applications in the treatment of various diseases. Its pharmacokinetics and pharmacodynamics can be studied to optimize its therapeutic efficacy.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, with specific properties tailored to industrial applications.
Mechanism of Action
The mechanism of action of ethyl 4-[1-(2-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonyl]piperazine-1-carboxylate depends on its specific interactions with molecular targets. These interactions can involve binding to receptors, enzymes, or other proteins, leading to modulation of their activity. The compound may also interact with nucleic acids or other biomolecules, affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Pyrazole Derivatives with Fluorinated Aromatic Substitutents
| Compound Name | Key Structural Features | Functional Differences | Reference |
|---|---|---|---|
| Ethyl 5-fluoro-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate | Pyrazole with dual fluorophenyl groups; lacks pyrrole and piperazine. | Simpler structure reduces metabolic stability; limited receptor selectivity. | |
| Ethyl 1-(4-aminophenyl)-5-fluoro-1H-pyrazole-3-carboxylate | Pyrazole with 4-aminophenyl and fluorine; no piperazine or pyrrole. | Amino group enhances solubility but reduces lipophilicity, impacting CNS penetration. |
Key Insights :
- The pyrrole and piperazine in the target compound enhance binding affinity through π-π stacking and hydrogen bonding, respectively, compared to simpler pyrazole derivatives.
- Fluorine at the 2-position on the phenyl ring improves metabolic stability by resisting oxidative degradation .
Piperazine-Linked Heterocycles with Alternative Cores
| Compound Name | Core Structure | Key Differences | Biological Activity | Reference |
|---|---|---|---|---|
| Ethyl 4-{[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-1-piperazinecarboxylate | Thiazole core instead of pyrazole. | Thiazole’s sulfur atom increases electronegativity, altering electronic properties. | Potent antimicrobial activity due to thiazole’s affinity for bacterial enzymes. | |
| Ethyl 4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxylate | Tetrazole core (N-rich ring) replaces pyrazole. | Tetrazole’s high nitrogen content enhances solubility but reduces membrane permeability. | Used in antihypertensive drug development. | |
| Ethyl 4-(2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetyl)piperazine-1-carboxylate | Pyrazolo-pyrimidine fused core. | Expanded aromatic system increases steric bulk, affecting binding pocket compatibility. | Kinase inhibition (e.g., JAK2/STAT3 pathways). |
Key Insights :
- The target compound’s pyrazole-pyrrole system balances lipophilicity and hydrogen-bonding capacity, optimizing pharmacokinetics compared to tetrazole or thiazole analogs.
- Thioacetyl linkages in pyrazolo-pyrimidine derivatives (e.g., ) introduce conformational rigidity, which may limit target versatility compared to the target compound’s flexible piperazine-carbonyl linker.
Piperazine Derivatives with Modified Substituents
| Compound Name | Substituent Modifications | Impact on Properties | Reference | |
|---|---|---|---|---|
| Ethyl 4-({4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenyl}carbonyl)piperazine-1-carboxylate | Tetrazole-phenyl group instead of fluorophenyl-pyrrole. | Reduced aromatic stacking potential; isopropyl group increases hydrophobicity. | Anticancer applications via apoptosis induction. | |
| Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-5-carboxylate | Difluoromethyl group at pyrazole C3; lacks piperazine. | Enhanced electron-withdrawing effects improve enzyme inhibition (e.g., antifungal activity). |
Key Insights :
- The target compound’s 2-fluorophenyl-pyrrole system provides a unique balance of steric bulk and electronic effects, enabling selective interactions with hydrophobic enzyme pockets.
- Piperazine carboxylates in analogs (e.g., ) often exhibit improved solubility but reduced bioavailability due to increased polarity.
Biological Activity
Ethyl 4-[1-(2-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonyl]piperazine-1-carboxylate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C_{20}H_{22}F_{N}_{3}O_{3} with a molecular weight of approximately 373.41 g/mol. The compound features a piperazine ring, a pyrazole moiety, and a fluorophenyl group, which contribute to its biological activity.
Research indicates that pyrazole derivatives exhibit a variety of biological activities, including:
- Antitumor Activity : Pyrazole derivatives have shown significant cytotoxic effects against various cancer cell lines. For instance, studies have reported that certain pyrazole compounds inhibit the growth of breast cancer cells by inducing apoptosis and disrupting cell cycle progression .
- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This mechanism is crucial in treating conditions like arthritis and other inflammatory diseases .
- Antimicrobial Activity : Pyrazole compounds have been evaluated for their antimicrobial properties against bacteria and fungi. A notable study highlighted the antifungal activity of specific pyrazole derivatives against phytopathogenic fungi .
Antitumor Activity
A study conducted on a series of pyrazole derivatives, including this compound, revealed that these compounds exhibited potent cytotoxicity against MCF-7 (breast cancer) and MDA-MB-231 cell lines. The study utilized the MTT assay to measure cell viability, revealing an IC50 value significantly lower than standard chemotherapeutic agents such as doxorubicin .
Anti-inflammatory Activity
In another investigation, the compound was tested for its ability to reduce inflammation in animal models. The results indicated a marked decrease in inflammatory markers, suggesting its potential as an anti-inflammatory agent. The study also assessed the compound's effects on nitric oxide production in macrophages, confirming its inhibitory action on nitric oxide synthase .
Summary of Biological Activities
The following table summarizes the biological activities associated with this compound:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
